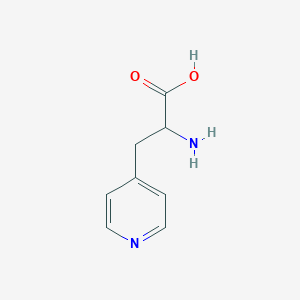

2-Amino-3-(pyridin-4-YL)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFVANSXYKWQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902563 | |

| Record name | NoName_3085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-21-4 | |

| Record name | 4-Pyridylalanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-3-(pyridin-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asymmetric Synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide

(S)-2-amino-3-(pyridin-4-yl)propanoic acid , also known as (S)-4-pyridylalanine, is a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its incorporation into peptides and other pharmaceutical agents can impart unique conformational constraints, enhance biological activity, and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of key asymmetric methods for the synthesis of this valuable chiral building block, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Chemoenzymatic Synthesis via Enzymatic Resolution

This approach combines classical organic synthesis to create a racemic precursor followed by a highly selective enzymatic resolution to isolate the desired (S)-enantiomer. This method is noted for its high enantioselectivity under mild reaction conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate

-

Erlenmeyer-Plöchl Azlactone Synthesis: 4-Pyridinecarboxaldehyde is reacted with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form the corresponding azlactone.

-

Ethanolysis: The azlactone is then treated with ethanol to yield the racemic ethyl ester, Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate.

Step 2: Enzymatic Resolution

-

Enzyme Preparation: A solution of Acylase I (from porcine kidney) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Hydrolysis: The racemic Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate is dissolved in the buffered enzyme solution. The mixture is incubated at a controlled temperature (typically 37°C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.

-

Work-up:

-

Upon completion (ideally at ~50% conversion), the reaction mixture is acidified (e.g., with acetic acid to pH 4-5) to precipitate the enzyme, which is then removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue, containing (S)-2-amino-3-(pyridin-4-yl)propanoic acid and unreacted N-acetyl-(R)-2-amino-3-(pyridin-4-yl)propanoic acid ethyl ester, is separated by extraction with an organic solvent (e.g., ethyl acetate). The desired (S)-amino acid remains in the aqueous layer.

-

-

Isolation and Purification: The aqueous layer is further purified by ion-exchange chromatography to yield the pure (S)-2-amino-3-(pyridin-4-yl)propanoic acid.

Quantitative Data

| Parameter | Value |

| Yield (Enzymatic Resolution) | ~30% (for the S-enantiomer) |

| Enantiomeric Excess (e.e.) | >98% |

Asymmetric Alkylation of a Chiral Glycine Equivalent (Schöllkopf Bis-Lactim Ether Method)

This powerful method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The Schöllkopf bis-lactim ether, derived from L-valine and glycine, provides excellent stereocontrol, leading to high enantiomeric purity of the final product.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Chiral Auxiliary ((2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine)

-

Diketopiperazine Formation: L-valine and glycine methyl ester are condensed to form the corresponding dipeptide, which is then cyclized to (S)-3-isopropylpiperazine-2,5-dione.

-

O-Methylation: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.

Step 2: Asymmetric Alkylation

-

Deprotonation: The Schöllkopf auxiliary is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the chiral glycine enolate.

-

Alkylation: A solution of 4-(chloromethyl)pyridine (or the corresponding bromide or iodide) in dry THF is added to the enolate solution at -78°C. The reaction mixture is stirred for several hours, allowing for the stereoselective alkylation to occur.

-

Quenching: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis and Isolation

-

Acid Hydrolysis: The crude product from the alkylation step is subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the chiral auxiliary and deprotect the amino acid.

-

Purification: The resulting mixture contains the methyl ester of (S)-2-amino-3-(pyridin-4-yl)propanoic acid and the methyl ester of L-valine. These can be separated by column chromatography.

-

Saponification: The purified methyl ester of the target amino acid is then saponified (e.g., with LiOH) to yield the final product, (S)-2-amino-3-(pyridin-4-yl)propanoic acid.

Quantitative Data

| Parameter | Value |

| Diastereomeric Excess (d.e.) of Alkylation | >95% |

| Enantiomeric Excess (e.e.) of Final Product | >95% |

| Overall Yield | 60-70% |

Summary of Asymmetric Synthesis Methods

| Method | Key Reagents | Key Step | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Chemoenzymatic Resolution | Racemic N-acetyl-4-pyridylalanine ethyl ester, Acylase I | Enzymatic hydrolysis | ~30% | >98% | High enantioselectivity, mild conditions | Theoretical max. yield of 50%, requires racemic precursor synthesis |

| Schöllkopf Bis-Lactim Ether Method | L-Valine, Glycine, 4-(Chloromethyl)pyridine, n-BuLi | Diastereoselective alkylation | 60-70% | >95% | High enantioselectivity, good yield | Requires stoichiometric chiral auxiliary, cryogenic conditions |

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Conclusion

The asymmetric synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic acid can be effectively achieved through various methodologies. The chemoenzymatic approach offers exceptional enantioselectivity, while the Schöllkopf method provides a robust route with high stereocontrol and good overall yields. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specialized reagents and equipment, and the specific purity requirements of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and stereoselective synthesis of this important unnatural amino acid.

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Pyridylalanine (4-Pal) is a non-proteinogenic α-amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptides can enhance aqueous solubility, modulate biological activity, and introduce a site for metal coordination or further chemical modification.[1] This guide provides a comprehensive overview of the core physicochemical properties of L-4-Pyridylalanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

Core Physicochemical Properties

The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design and peptide synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| CAS Number | 37535-49-2 | [2] |

| Physical Form | White to off-white powder/crystals | [3] |

| Melting Point | 234-235 °C (for DL-racemic mixture) | [4] |

| pKa Values | pKa₁ (~2-3, α-carboxyl), pKa₂ (~5-6, pyridyl N), pKa₃ (~9-10, α-amino) | Predicted[5] |

| Solubility | Soluble in aqueous solutions; enhances peptide solubility | [1] |

Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-Pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton (Hα), the two β-protons (Hβ), and the protons of the pyridine ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons (Hα and Hβ) resonate further upfield.[6][7][8][9]

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. The carbons of the pyridine ring will appear between δ 120-150 ppm, while the α-carbon (Cα) and β-carbon (Cβ) will have chemical shifts around δ 55-60 ppm and δ 35-40 ppm, respectively.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data is typically acquired from a sample prepared as a KBr wafer.[2]

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200-2500 | O-H stretch (broad) | Carboxylic acid |

| 3100-3000 | N-H stretch | Amino group (as -NH₃⁺) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | C=C and C=N stretch | Pyridine ring |

| ~1500 | N-H bend | Amino group (as -NH₃⁺) |

These are typical ranges for amino acids and pyridine-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa values by monitoring pH changes in a solution of 4-Pyridylalanine upon the incremental addition of a strong acid or base.

Materials:

-

L-4-Pyridylalanine

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

-

Acidification: Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all functional groups are fully protonated.

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments.

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three inflection points corresponding to the pKa values of the α-carboxyl, pyridyl nitrogen, and α-amino groups. The pH at the midpoint of each buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.[5]

Protocol for Solubility Measurement

This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various solvents.

Materials:

-

L-4-Pyridylalanine

-

Selected solvents (e.g., water, ethanol, buffer solutions at various pH)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

Ionization States of 4-Pyridylalanine

The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding its ionization is critical for predicting its behavior in drug formulation and biological systems. The following diagram illustrates the predominant species at different pH ranges relative to its pKa values.

Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically involves the use of Fmoc-protected 4-Pal-OH.

Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.

References

- 1. peptide.com [peptide.com]

- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-Pyridyl)-DL-alanine CAS#: 1956-21-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

Spectroscopic and Technical Profile of 2-Amino-3-(pyridin-4-YL)propanoic Acid: A Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and relevant experimental protocols for 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-natural amino acid of significant interest in drug discovery and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key data and methodologies. While a complete set of experimentally-derived raw data is not publicly available, this guide compiles accessible information and presents representative experimental procedures.

Introduction

This compound, also known as L-4-Pyridylalanine, is a synthetic amino acid that has garnered attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring, offers unique possibilities for designing novel peptides and therapeutic agents with enhanced biological activity and stability. The incorporation of such non-natural amino acids can significantly modify the conformational properties, receptor binding affinity, and pharmacokinetic profiles of peptides.[1][][3][4][5] This guide focuses on the key spectroscopic data required for the characterization of this compound.

Chemical and Physical Properties

-

IUPAC Name: (2S)-2-amino-3-(pyridin-4-yl)propanoic acid[6]

-

Synonyms: L-4-Pyridylalanine, (S)-2-Amino-3-(4-pyridyl)propionic acid[7][8]

-

CAS Number: 37535-49-2[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridyl) |

| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridyl) |

| ~4.0 | Triplet | 1H | α-CH |

| ~3.2 | Doublet | 2H | β-CH₂ |

Note: Predicted values are based on the general chemical environment of the protons. Actual chemical shifts can vary depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxyl) |

| ~150 | C-2, C-6 (Pyridyl) |

| ~148 | C-4 (Pyridyl) |

| ~125 | C-3, C-5 (Pyridyl) |

| ~55 | α-C |

| ~38 | β-C |

Note: Predicted values based on typical chemical shifts for similar structures. The PubChem database indicates that a ¹³C NMR spectrum is available in the SpectraBase database.[6]

Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching (Pyridyl ring) |

| ~1400 | Medium | C-H bend (Aliphatic) |

Note: The PubChem database indicates that an FTIR spectrum (KBr wafer) is available in the SpectraBase database.[6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 167.0815 | [M+H]⁺ |

| 189.0634 | [M+Na]⁺ |

| 121.0504 | [M-COOH]⁺ |

Note: These are calculated exact masses for the protonated molecule, sodium adduct, and a common fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

-

Role in Peptide Drug Design and Development

As a non-natural amino acid, this compound serves as a valuable building block in peptide synthesis to create novel therapeutics with improved properties.[1][][3][4][5] The pyridine side chain can introduce unique structural constraints, alter the electronic properties, and provide a site for further chemical modification or bioconjugation.

Caption: Workflow for incorporating 4-pyridylalanine into peptide drug discovery.

The diagram above illustrates a general workflow where a non-natural amino acid like 4-pyridylalanine is incorporated into a peptide sequence to enhance its therapeutic properties. This iterative process involves design, synthesis, and comprehensive evaluation to identify lead candidates with optimal efficacy and drug-like characteristics.

Conclusion

This compound is a valuable tool for chemists and pharmacologists. While a complete public repository of its spectroscopic data is currently lacking, this guide provides a foundational understanding of its expected spectral characteristics and the methodologies to obtain them. The continued exploration of such non-natural amino acids is crucial for the advancement of next-generation peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 37535-49-2 Cas No. | (2S)-2-Amino-3-(pyridin-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 8. 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride | C7H11Cl2N3O2 | CID 121553828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. GSRS [precision.fda.gov]

The Advent of Pyridylalanines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and overcome the limitations of natural peptide scaffolds. Among these, the isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—have garnered significant attention. Their unique electronic and structural properties, conferred by the pyridine ring, offer a versatile tool for modulating peptide conformation, solubility, and receptor interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of pyridylalanine isomers, with a focus on detailed experimental protocols and quantitative data to aid researchers in their drug development endeavors.

Discovery and History

While the discovery of the 20 proteinogenic amino acids spans from 1806 to 1935, the exploration of non-canonical amino acids like pyridylalanines is a more recent development, driven by the advancements in peptide synthesis and the need for novel therapeutic agents.[1][2] The synthesis of pyridylalanine isomers appears in the scientific literature in the mid-20th century, with significant interest in their biological activities growing in subsequent decades.

The initial synthesis of DL-3-pyridylalanine was a notable milestone, providing a racemic mixture that could be later resolved to obtain the individual D- and L-enantiomers.[3][4] This opened the door for their incorporation into peptides, where they were often used as isosteres of natural aromatic amino acids like phenylalanine and histidine to probe structure-activity relationships. The development of methods for the synthesis of all three positional isomers allowed for a systematic investigation of how the nitrogen atom's position in the pyridine ring influences the physicochemical and biological properties of peptides.[5]

Physicochemical Properties of Pyridylalanine Isomers

The distinct properties of each pyridylalanine isomer are crucial for their strategic incorporation into peptide scaffolds. The position of the nitrogen atom in the pyridine ring significantly affects the electron distribution, basicity, and hydrogen bonding capabilities of the side chain.

| Property | 2-Pyridyl-L-alanine | 3-Pyridyl-L-alanine | 4-Pyridyl-L-alanine |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [6] | 166.18 g/mol [7] | 166.18 g/mol [8] |

| CAS Number | 37535-51-6[6] | 64090-98-8 | 37535-49-2[8] |

| Appearance | White to off-white powder[9] | Solid[7] | Crystals[10] |

| Optical Rotation | Not specified | [α]D²⁵ +10° (c=0.1, CH₃OH) for Boc-protected form[11] | [α]D²⁵ = -9.2 ± 2 ° (c=1 in water)[12] |

| pKa (Pyridine N) | ~5.2 | ~4.7 | ~6.0 |

| Solubility | Soluble in some organic solvents (protected)[9] | Soluble in water[13] | Soluble in water |

Synthesis of Pyridylalanine Isomers

The synthesis of pyridylalanine isomers can be achieved through various chemical and enzymatic methods. The choice of a particular route often depends on the desired isomer, stereochemistry, and the scale of production.

Chemical Synthesis

3.1.1. Malonic Ester Synthesis of DL-3-Pyridylalanine

A common and well-established method for the synthesis of the racemic mixture of 3-pyridylalanine involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate.[3][4]

Experimental Protocol:

-

Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the alkylation to completion.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield DL-3-pyridylalanine.[3][4]

References

- 1. reddit.com [reddit.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 6. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. 17470-24-5 CAS MSDS (3-Pyridylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Enzymatic Method to Obtain Enantiopure 3-Pyridyl and Substituted Phenyl Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Stability of 4-Pyridylalanine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridylalanine (4-Pal), a non-natural amino acid, is of increasing interest in peptide and protein-based therapeutics due to its unique structural and chemical properties. Its incorporation can enhance biological activity, solubility, and stability. This technical guide provides a comprehensive overview of the chemical stability of 4-Pyridylalanine in solution, drawing upon available literature and established principles of amino acid and pharmaceutical stability testing. While direct, in-depth studies on the degradation of free 4-Pyridylalanine are limited, this document extrapolates from research on pyridylalanine-containing peptides and analogous aromatic amino acids to provide insights into its likely stability profile. It covers potential degradation pathways, the influence of critical environmental factors, and outlines detailed experimental protocols for its stability assessment.

Introduction

4-Pyridylalanine is a structural analog of phenylalanine, where a pyridyl ring replaces the phenyl ring. This substitution introduces a nitrogen atom into the aromatic system, which can act as a hydrogen bond acceptor and imparts a weak basic character. These features can significantly influence the physicochemical properties of peptides, including their conformation, receptor binding affinity, and importantly, their chemical stability. Understanding the stability of 4-Pyridylalanine in solution is crucial for the formulation development, manufacturing, and storage of peptide-based drug candidates.

Potential Degradation Pathways of 4-Pyridylalanine

Based on the chemical structure of 4-Pyridylalanine and general knowledge of amino acid degradation, several potential degradation pathways can be anticipated in solution. These include oxidation, photodegradation, and reactions at the alpha-amino and carboxylic acid groups.

Oxidative Degradation

The pyridyl ring, while generally stable, can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or metal ions. Potential oxidative degradation could lead to the formation of N-oxides or hydroxylated pyridyl derivatives. The aliphatic side chain is also a potential site for oxidation.

Photodegradation

Aromatic amino acids are known to be susceptible to photodegradation upon exposure to UV light. The pyridyl ring in 4-Pyridylalanine can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation products.

Reactions involving the Amino and Carboxyl Groups

Like all amino acids, 4-Pyridylalanine can undergo reactions typical of its primary amine and carboxylic acid functionalities. These include Maillard reactions with reducing sugars, and racemization, particularly under basic conditions or elevated temperatures. When incorporated into a peptide chain, other degradation pathways such as deamidation (if adjacent to specific residues), and peptide bond hydrolysis become relevant.

Factors Influencing the Stability of 4-Pyridylalanine in Solution

The stability of 4-Pyridylalanine in solution is expected to be influenced by several key factors:

-

pH: The pH of the solution will affect the ionization state of the pyridyl nitrogen, the alpha-amino group, and the carboxylic acid group, which in turn can influence its reactivity and susceptibility to degradation.

-

Temperature: Elevated temperatures can accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation.

-

Light Exposure: As an aromatic amino acid, exposure to light, particularly in the UV range, is a critical factor that can induce photodegradation.

-

Presence of Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can promote oxidative degradation.

-

Buffer Composition: Certain buffer species can catalyze degradation reactions.

Quantitative Data on Stability

To generate quantitative stability data for 4-Pyridylalanine, forced degradation studies are essential. The following table outlines a typical experimental design for such a study.

| Stress Condition | Parameters to Investigate | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl, various temperatures (e.g., 40-80 °C) | To assess stability in acidic conditions and identify acid-labile bonds. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, various temperatures (e.g., 40-80 °C) | To evaluate stability in alkaline conditions and identify base-labile bonds. |

| Oxidative Stress | 3-30% H₂O₂, with and without metal ions (e.g., Cu²⁺), at room temperature | To investigate susceptibility to oxidation and identify oxidation products. |

| Thermal Stress | Elevated temperatures (e.g., 40-80 °C) in neutral solution | To determine the intrinsic thermal stability and degradation kinetics. |

| Photostability | Exposure to light according to ICH Q1B guidelines (UV and visible) | To assess light sensitivity and identify photodecomposition products. |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is paramount for accurately assessing the chemical stability of 4-Pyridylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Stability-Indicating HPLC Method Development

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-Pyridylalanine would involve the following:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 4-Pyridylalanine has significant absorbance (e.g., around 260 nm).

-

Forced Degradation: The sample is subjected to the stress conditions outlined in the table above to generate degradation products. The HPLC method is then optimized to ensure baseline separation of the parent 4-Pyridylalanine peak from all major degradation product peaks.

Sample Preparation for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 4-Pyridylalanine in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the respective acid or base to achieve the desired final concentration and stress at the target temperature for a defined period.

-

Oxidation: Mix the stock solution with the oxidizing agent and incubate at the specified temperature.

-

Thermal Stress: Incubate the stock solution at the desired temperature.

-

Photostability: Expose the solution in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quenching and Dilution: Neutralize the acid/base stressed samples and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Characterization of Degradation Products

Mass spectrometry (MS), particularly LC-MS, is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to deduce the chemical modifications that have occurred.

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for assessing the chemical stability of 4-Pyridylalanine.

Potential Degradation Signaling Pathway

Caption: Potential degradation pathways of 4-Pyridylalanine under various stress conditions.

Conclusion

While 4-Pyridylalanine shows promise for enhancing the properties of peptide-based therapeutics, a thorough understanding of its chemical stability is essential for successful drug development. This guide provides a framework for approaching the stability assessment of 4-Pyridylalanine in solution. By employing systematic forced degradation studies and robust stability-indicating analytical methods, researchers can identify potential degradation pathways, understand the influence of environmental factors, and ultimately develop stable and effective pharmaceutical formulations. Further research dedicated to the intrinsic stability of free 4-Pyridylalanine is warranted to build a more complete stability profile.

A Technical Guide to Racemic vs. Enantiopure 2-Amino-3-(pyridin-4-YL)propanoic Acid: Synthesis, Resolution, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and neuropharmacology. The document details the synthesis of the racemic mixture, methodologies for its chiral resolution into individual enantiomers, and explores the distinct biological activities of the racemic versus enantiopure forms. Particular emphasis is placed on the interactions with glutamate receptors and the mTOR signaling pathway. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these pathways.

Introduction

This compound, also known as 4-pyridylalanine, is a synthetic amino acid characterized by a pyridine ring attached to the alanine side chain. This structural feature imparts unique chemical and biological properties, making it a valuable building block in peptide synthesis and a compelling scaffold for drug discovery.[1][2] The presence of a chiral center at the alpha-carbon means that 4-pyridylalanine exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

In drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Often, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are critical steps in the drug development process.

This guide will delve into the synthesis of racemic this compound, provide detailed protocols for its resolution into (R)- and (S)-enantiomers, and present a comparative analysis of their potential biological activities, with a focus on their roles as modulators of N-methyl-D-aspartate (NMDA) receptors and their influence on the mammalian target of rapamycin (mTOR) signaling pathway.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various established methods for α-amino acid synthesis. A common and effective approach is the amination of an α-halo acid precursor.

Experimental Protocol: Synthesis via Amination of α-Bromo-3-(pyridin-4-yl)propanoic Acid

-

Preparation of α-Bromo-3-(pyridin-4-yl)propanoic Acid: This intermediate can be synthesized from 3-(pyridin-4-yl)propanoic acid via a Hell-Volhard-Zelinsky reaction. The carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (PCl₃).

-

Amination: The resulting α-bromo acid is then subjected to amination using an excess of aqueous ammonia. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a crucial step for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Resolution

Based on methodologies for similar underivatized amino acids, a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as the Astec® CHIROBIOTIC® T, is highly recommended for the resolution of this compound enantiomers.

-

Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm

-

Mobile Phase: A polar ionic mode (PIM) is often effective. A typical mobile phase would consist of methanol with small amounts of a volatile acid and base, for example, 0.1% acetic acid and 0.05% triethylamine. The exact composition may require optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Sample Preparation: The racemic mixture is dissolved in the mobile phase.

-

Injection Volume: 10 µL

This method allows for the analytical separation of the (R)- and (S)-enantiomers. For preparative scale separations to isolate larger quantities of each enantiomer, the method can be scaled up using a larger diameter column and optimized loading conditions.

Comparative Biological Activity

While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, their structural similarity to other amino acid neurotransmitters allows for informed predictions of their biological targets and potential for stereoselective activity.

Interaction with Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA subtype, are critical for synaptic plasticity, learning, and memory. The structural resemblance of 4-pyridylalanine to glutamate suggests that it may interact with these receptors.

It is well-established that the stereochemistry of ligands for NMDA receptors is a key determinant of their activity. For many α-amino acid ligands, the (R)-enantiomer exhibits higher affinity for the NMDA receptor glycine co-agonist site, while the (S)-enantiomer may be less active or interact with other receptor types. For instance, in a series of (R)-2-amino-3-triazolpropanoic acid analogues, the (R)-enantiomers were found to be agonists at the NMDA receptor glycine site with subtype-specific activity.[3][4]

Table 1: Postulated Comparative Activity at NMDA Receptors

| Compound | Postulated Activity at NMDA Receptor Glycine Site | Rationale |

| Racemic this compound | Mixed agonist/antagonist or partial agonist activity | The presence of both enantiomers could result in a complex pharmacological profile, with the overall effect being a sum of the individual enantiomeric activities. |

| (R)-2-Amino-3-(pyridin-4-YL)propanoic acid | Potential for higher agonist or antagonist activity | Based on structure-activity relationships of similar compounds where the (R)-enantiomer often displays higher affinity for the NMDA receptor.[3][4] |

| (S)-2-Amino-3-(pyridin-4-YL)propanoic acid | Likely lower activity at the NMDA receptor | The (S)-enantiomer may have a different target or be significantly less potent at the NMDA receptor compared to the (R)-enantiomer. |

Involvement in the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is activated by various stimuli, including growth factors and amino acids. Given that this compound is an amino acid, it is plausible that its enantiomers could differentially influence mTOR signaling.

The precise mechanisms by which individual amino acids modulate mTOR are complex and can be cell-type specific. It is conceivable that the (S)-enantiomer, being the naturally occurring configuration for most amino acids, might be more readily recognized by the cellular machinery that senses amino acid availability and signals to mTORC1. Conversely, the (R)-enantiomer might have a weaker effect or even act as an antagonist.

Signaling Pathways and Experimental Workflows

Postulated Glutamate Receptor Signaling

The following diagram illustrates the potential interaction of this compound enantiomers with the NMDA receptor, a subtype of ionotropic glutamate receptors.

Caption: Postulated interaction of enantiomers with the NMDA receptor.

Postulated mTOR Signaling Pathway

This diagram depicts the potential influence of this compound enantiomers on the mTORC1 signaling pathway.

Caption: Potential enantioselective effects on the mTORC1 pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the synthesis, resolution, and comparative biological evaluation of racemic and enantiopure this compound.

Caption: Workflow for synthesis, resolution, and biological evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms are achievable through established chemical and analytical techniques. While direct comparative biological data for the enantiomers of this specific compound are limited, the principles of stereopharmacology and evidence from structurally related molecules strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles.

Future research should focus on the quantitative determination of the binding affinities and functional activities of the individual enantiomers at various glutamate receptor subtypes. Furthermore, elucidating the precise impact of each enantiomer on the mTOR signaling pathway and other cellular processes will be crucial for understanding their full therapeutic potential and any potential off-target effects. Such studies will be instrumental in guiding the rational design of enantiopure drugs with improved efficacy and safety profiles for the treatment of neurological disorders and other diseases.

References

Conformational Preferences of 4-Pyridylalanine in Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug design, enabling the creation of therapeutics with enhanced stability, selectivity, and potency. Among these, 4-pyridylalanine (4-Pal), an isomer of phenylalanine containing a nitrogen atom in the phenyl ring, offers unique properties due to its aromaticity, potential for hydrogen bonding, and pH-dependent positive charge. Understanding the conformational preferences of 4-Pal is critical for the rational design of peptidomimetics and other peptide-based drugs. This technical guide provides a comprehensive overview of the structural tendencies of 4-Pal within peptide scaffolds, details the experimental and computational methodologies used for its analysis, and presents available quantitative conformational data.

Introduction to 4-Pyridylalanine (4-Pal)

4-Pyridylalanine is a non-proteinogenic amino acid characterized by a pyridine ring attached to the β-carbon of the alanine backbone. Its structure is analogous to phenylalanine, but the substitution of a carbon with a nitrogen atom at the 4-position of the aromatic ring imparts distinct physicochemical properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, introducing a positive charge. These features make 4-Pal a valuable tool for modulating peptide structure, receptor binding, and pharmacokinetic profiles. It is frequently incorporated into gonadotropin-releasing hormone (GnRH) antagonists and other bioactive peptides to enhance their conformational stability and biological activity.[1]

Defining Peptide Conformation: Dihedral Angles

The conformation of a peptide backbone and its side chains is defined by a set of torsion or dihedral angles. For any given amino acid residue within a peptide chain, the key angles are:

-

Phi (φ): Describes the rotation around the N-Cα bond.

-

Psi (ψ): Describes the rotation around the Cα-C bond.

-

Chi (χ): Describes the rotation of the side chain. For 4-Pal, χ1 involves the Cα-Cβ bond, and χ2 involves the Cβ-Cγ bond.

The allowed combinations of φ and ψ angles are famously visualized on a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.[2]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-4-Pyridylalanine-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 4-Pyridylalanine (4-Pal), a synthetic analog of phenylalanine, is of particular interest due to its ability to introduce a basic, aromatic side chain, which can influence receptor binding, solubility, and other physicochemical characteristics of peptides. The use of Fmoc-4-Pyridylalanine-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of this residue, enabling the synthesis of novel peptide analogs with potentially enhanced therapeutic profiles.

These application notes provide a comprehensive guide to the use of Fmoc-4-Pyridylalanine-OH in Fmoc-based SPPS, including detailed experimental protocols, data on coupling efficiency, and troubleshooting of potential side reactions.

Chemical Properties of Fmoc-4-Pyridylalanine-OH

A summary of the key chemical properties of Fmoc-4-Pyridylalanine-OH is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DMSO |

| Purity (HPLC) | ≥98.0% |

| CAS Number | 169555-95-7[1] |

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing a 4-Pyridylalanine residue using the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-4-Pyridylalanine-OH

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (or other suitable resin for peptide amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), scavenger

-

Water, deionized

-

Diethyl ether, anhydrous, cold

Protocol 1: Standard Peptide Synthesis Cycle

This protocol outlines a single cycle of deprotection and coupling for the incorporation of an amino acid during SPPS.

1. Resin Swelling:

-

Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.

-

After swelling, drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Amino Acid Coupling (Incorporation of Fmoc-4-Pyridylalanine-OH):

-

In a separate vessel, pre-activate the Fmoc-4-Pyridylalanine-OH. For a 0.1 mmol scale synthesis, use the following ratios (see Table 2 for a comparison of coupling reagents):

-

HATU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

HCTU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

PyBOP/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), PyBOP (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

DIC/Oxyma: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF, then add DIC (4 eq.).

-

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-Pyridylalanine-OH, a longer coupling time of 2 hours is recommended, especially if aggregation is suspected.

-

After coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

4. Repetition of the Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation:

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

2. Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[2]

3. Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

4. Peptide Isolation and Purification:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of Fmoc-4-Pyridylalanine-OH, as its side chain can present steric hindrance and the pyridyl nitrogen can potentially interact with reagents. Table 2 provides a summary of the expected performance of common coupling reagents.

Table 2: Comparison of Coupling Reagents for Fmoc-4-Pyridylalanine-OH

| Coupling Reagent | Class | Expected Efficiency | Recommended Coupling Time | Key Considerations |

| HATU | Uronium/Aminium Salt | Very High | 1-2 hours | Highly efficient, even for sterically hindered couplings. Minimizes racemization.[3][4] |

| HCTU | Uronium/Aminium Salt | Very High | 1-2 hours | Similar reactivity to HATU, often more cost-effective.[3][5] |

| PyBOP | Phosphonium Salt | High | 2 hours | Good for standard couplings, but may be less effective for difficult sequences compared to HATU/HCTU.[3][6] |

| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | 2-4 hours | Cost-effective; soluble urea byproduct. May require longer reaction times for complete coupling of 4-Pal.[3] |

Potential Side Reactions and Troubleshooting

The incorporation of 4-Pyridylalanine can be associated with specific side reactions. Awareness of these and appropriate mitigation strategies are crucial for obtaining a high-purity final product.

Table 3: Troubleshooting Common Issues in SPPS with Fmoc-4-Pyridylalanine-OH

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the pyridyl side chain or peptide aggregation. | 1. Use a more potent coupling reagent: Switch to HATU or HCTU. 2. Increase coupling time: Extend the reaction time to 4 hours or overnight. 3. Double coupling: Perform the coupling step twice. 4. Change solvent: Use NMP instead of DMF to improve solvation. |

| N-alkylation of Pyridyl Side Chain (+78 Da) | The nucleophilic nitrogen of the pyridine ring can be alkylated by piperidine during Fmoc deprotection, forming a pyridinium salt. | 1. Minimize deprotection time: Use shorter piperidine treatments. 2. Use an alternative base: Consider using 2% DBU/2% piperidine in DMF for faster deprotection, but be cautious of increased risk of aspartimide formation if Asp is present in the sequence. |

| β-elimination to Dehydroalanine | Protonation or quaternization of the pyridyl nitrogen can make it a leaving group, leading to the formation of a dehydroalanine residue. | Ensure complete neutralization with a non-nucleophilic base like DIPEA after Fmoc deprotection and before coupling. |

Visualization of a Relevant Signaling Pathway

Peptides containing 4-Pyridylalanine are often designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors.[2] The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such peptides.

Caption: Generalized GPCR signaling cascade initiated by a peptide ligand.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing 4-Pyridylalanine.

Caption: Workflow for Fmoc-based SPPS of a 4-Pyridylalanine-containing peptide.

References

- 1. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-4-yl)propanoic acid | C23H20N2O4 | CID 978322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

Application Notes and Protocols: The Use of 2-Amino-3-(pyridin-4-YL)propanoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(pyridin-4-YL)propanoic acid, also known as (S)-3-(4-Pyridyl)-L-alanine or 4-pyridylalanine (4-Pal), is a non-natural, chiral amino acid that has emerged as a valuable building block in drug discovery.[1][2] Its unique structure, featuring a pyridine ring, offers distinct advantages for incorporation into therapeutic candidates, particularly peptides.[1] The pyridine moiety can enhance biological activity, improve physicochemical properties such as solubility and stability, and serve as a versatile handle for bioconjugation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the design and development of novel therapeutics, with a focus on its application in modifying glucagon analogues.

Chemical and Physical Properties

This compound is a heterocyclic amino acid. It is often used in its dihydrochloride salt form, which exhibits high solubility in water.[3]

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(pyridin-4-yl)propanoic acid |

| Synonyms | (S)-3-(4-Pyridyl)-L-alanine, 4-pyridylalanine, 4-Pal |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 37535-49-2 |

| Appearance | White to off-white crystalline powder |

Applications in Drug Discovery

The incorporation of this compound into drug candidates offers several strategic advantages:

-

Enhanced Bioactivity and Pharmacokinetics: The pyridine ring can engage in unique interactions with biological targets, potentially leading to increased potency and efficacy. Its incorporation can also improve the solubility and bioavailability of peptide-based drugs, which are often limited by poor physicochemical properties.[1]

-

Medicinal Chemistry Scaffold: It serves as a versatile building block for the synthesis of complex small molecules and peptidomimetics.[1]

-

Peptide Modification: As demonstrated in glucagon analogues, substituting natural amino acids with 4-pyridylalanine can significantly improve the biophysical properties of peptides without compromising their biological activity.[1][3]

-

Bioconjugation: The pyridine nitrogen can be utilized for chemoselective N-alkylation, enabling the conjugation of peptides to other molecules for applications such as targeted drug delivery.

Case Study: 4-Pyridylalanine in Glucagon Analogues

Glucagon is a peptide hormone crucial for regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and stability at physiological pH. Research has shown that substituting specific amino acid residues in glucagon with 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) can overcome these limitations.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from a study on glucagon analogues incorporating pyridylalanine.

Table 1: In Vitro Potency and Efficacy of Glucagon Analogues

| Compound | Glucagon Receptor EC50 (nM) | GLP-1 Receptor EC50 (nM) |

| Native Glucagon | 0.23 ± 0.04 | >1000 |

| Analogue with 4-Pal | 0.35 ± 0.06 | >1000 |

Data presented as mean ± SEM.

Table 2: Biophysical Properties of Glucagon Analogues

| Compound | Solubility at pH 7.4 (mg/mL) | Stability at pH 7.4 (t1/2, days) |

| Native Glucagon | <0.1 | <1 |

| Analogue with 4-Pal | >1.0 | >30 |

Table 3: In Vivo Efficacy of Glucagon Analogues in a Rat Model of Insulin-Induced Hypoglycemia

| Treatment Group | Blood Glucose Nadir (mg/dL) | Time to Reversal of Hypoglycemia (min) |

| Vehicle | 35 ± 5 | >60 |

| Native Glucagon | 110 ± 10 | 15 ± 3 |

| Analogue with 4-Pal | 105 ± 8 | 18 ± 4 |

Data presented as mean ± SEM.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the synthesis and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glucagon Analogue Containing 4-Pyridylalanine

This protocol describes the manual Fmoc/tBu solid-phase synthesis of a glucagon analogue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-4-Pal-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a fritted syringe for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. For Fmoc-4-Pal-OH, ensure complete dissolution.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide pellet and purify by reverse-phase HPLC.

-

Protocol 2: In Vitro Receptor Binding and Functional Assays

2.1 Radioligand Binding Assay

This protocol determines the binding affinity of the synthesized analogues to the glucagon and GLP-1 receptors.

Materials:

-

Cell membranes prepared from HEK293 cells overexpressing the human glucagon or GLP-1 receptor.

-

[125I]-Glucagon or [125I]-GLP-1 (radioligand)

-

Unlabeled glucagon analogues (competitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled glucagon analogue in the binding buffer.

-

Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the log concentration of the competitor.

2.2 cAMP Functional Assay

This protocol measures the ability of the glucagon analogues to stimulate cAMP production, indicating receptor activation.

Materials:

-

HEK293 cells expressing the human glucagon or GLP-1 receptor.

-

Glucagon analogues

-

cAMP assay kit (e.g., HTRF-based or luminescence-based)

-

Cell culture medium

-

Forskolin (as a positive control)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

-

Agonist Stimulation: Treat the cells with varying concentrations of the glucagon analogues for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 values.

Protocol 3: In Vivo Efficacy in an Insulin-Induced Hypoglycemia Rat Model

This protocol assesses the ability of the glucagon analogues to reverse hypoglycemia in vivo.

Materials:

-

Male Sprague-Dawley rats

-

Human insulin

-

Glucagon analogues

-

Saline (vehicle)

-

Blood glucose meter and test strips

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

-

Fasting: Fast the rats overnight prior to the experiment.

-

Induction of Hypoglycemia: Administer a subcutaneous injection of human insulin to induce hypoglycemia.

-

Treatment Administration: Once blood glucose levels fall below a predetermined threshold (e.g., 50 mg/dL), administer a subcutaneous injection of the glucagon analogue or vehicle.

-

Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-treatment.

-

Data Analysis: Plot the mean blood glucose levels over time for each treatment group to evaluate the efficacy and duration of action of the analogues.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Caption: Strategy for improving peptide properties.

Caption: Solid-Phase Peptide Synthesis workflow.

Caption: Glucagon receptor signaling pathway.

Conclusion

This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides and other small molecules can lead to significant improvements in their therapeutic potential. The detailed protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their own drug discovery programs, particularly in the development of next-generation peptide therapeutics with enhanced properties.

References

- 1. Chronic Hyperinsulinaemic Hypoglycaemia in Rats Is Accompanied by Increased Body Weight, Hyperleptinaemia, and Decreased Neuronal Glucose Transporter Levels in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndineuroscience.com [ndineuroscience.com]

- 3. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

Applications of 4-Pyridylalanine as a Bioconjugation Reagent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylalanine (4-Pal), a non-canonical amino acid, has emerged as a versatile tool in bioconjugation and peptide chemistry. Its unique pyridyl side chain offers a site for chemoselective modification, enabling the development of sophisticated bioconjugates with enhanced therapeutic and diagnostic properties. This document provides detailed application notes and experimental protocols for the use of 4-pyridylalanine as a bioconjugation reagent, with a focus on the recently developed N-Alkylation of Pyridyl-alanine (NAP) methodology.

Application Notes

The primary application of 4-pyridylalanine in bioconjugation revolves around the nucleophilicity of the pyridine nitrogen. This allows for selective alkylation under mild conditions, a reaction that is orthogonal to the functional groups of natural amino acids, thus preventing unwanted side reactions.

A novel and highly efficient method, termed N-Alkylation of Pyridyl-alanine (NAP), has been demonstrated for the chemoselective conjugation of peptides.[1][2][3] This late-stage modification strategy can be performed in both solution and solid phases, is metal-free, and proceeds efficiently at room temperature.[1][2][3] The resulting N-alkylated pyridinium linkage is stable and can be used to attach a wide variety of functionalities to peptides, including small molecules, imaging agents, and other peptides.

One significant application of this technology is in the development of peptide-drug conjugates. For instance, the antiproliferative activity of a p53-derived peptide, an inhibitor of the MDM2 protein, was enhanced two-fold by conjugating it to an RGD peptide, which targets integrins, using the NAP method.[1][2][3] This highlights the potential of 4-pyridylalanine-mediated conjugation to create multifunctional peptides with improved therapeutic indices.

Beyond the NAP reaction, the related amino acid 3-(2-cyano-4-pyridyl)alanine can be utilized for spontaneous, biocompatible peptide macrocyclization through condensation with an N-terminal cysteine. This reaction proceeds rapidly at neutral pH with high yields.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation of Pyridyl-alanine (NAP)

| Peptide Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Ac-Phe-Ala-4-Pal-NH2 | Iodoacetamide | DMF | 25 | 2 | >95 |

| Ac-Trp-Gly-4-Pal-NH2 | Bromoacetyl-Biotin | DMSO | 25 | 4 | >90 |

| H-Leu-Val-4-Pal-Gly-OH | N-(2-iodoethyl)maleimide | MeCN/H2O | 25 | 3 | >95 |

| Resin-bound Peptide | Iodoacetamide | DMF | 25 | 6 | >90 |

Data compiled from information in the supporting materials of Dutta et al., Org Lett, 2024.

Table 2: Biological Activity of 4-Pyridylalanine-Conjugated Peptides

| Peptide Conjugate | Target | Assay | IC50 / Kd | Reference |

| p53 peptide-RGD | MDM2/Integrin | Cell Proliferation | ~2-fold enhancement | [1][2][3] |

| RGD Peptide | Integrin αvβ3 | Binding Affinity | 89 nM (IC50) | [4] |

| RGD Peptide | Integrin α5β1 | Binding Affinity | 335 nM (IC50) | [4] |